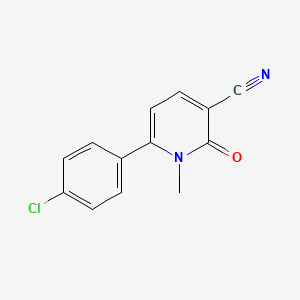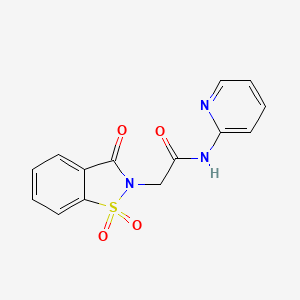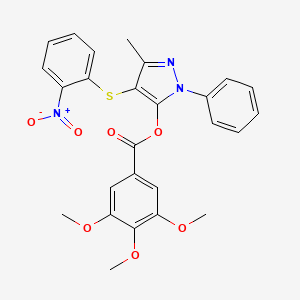![molecular formula C14H16ClNO B2828897 1-Chloro-3-[methyl(naphthalen-1-yl)amino]propan-2-ol CAS No. 2361644-84-8](/img/structure/B2828897.png)
1-Chloro-3-[methyl(naphthalen-1-yl)amino]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-[methyl(naphthalen-1-yl)amino]propan-2-ol is an organic compound that features a chloro group, a naphthalene ring, and an amino alcohol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-3-[methyl(naphthalen-1-yl)amino]propan-2-ol can be synthesized through a multi-step process:
Naphthalene Derivative Preparation: The synthesis begins with the preparation of a naphthalene derivative, typically through Friedel-Crafts alkylation or acylation.
Amination: The naphthalene derivative is then subjected to amination using methylamine under controlled conditions to introduce the amino group.
Chlorination: The resulting compound undergoes chlorination using thionyl chloride or phosphorus trichloride to introduce the chloro group.
Alcohol Formation: Finally, the compound is treated with a suitable base, such as sodium hydroxide, to form the alcohol group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-3-[methyl(naphthalen-1-yl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions or amines, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for hydroxyl substitution.
Major Products
Oxidation: Formation of 1-[methyl(naphthalen-1-yl)amino]propan-2-one.
Reduction: Formation of 3-[methyl(naphthalen-1-yl)amino]propan-2-ol.
Substitution: Formation of 1-Hydroxy-3-[methyl(naphthalen-1-yl)amino]propan-2-ol.
Applications De Recherche Scientifique
1-Chloro-3-[methyl(naphthalen-1-yl)amino]propan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its effects on cellular pathways and potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-[methyl(naphthalen-1-yl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in electrophilic interactions, while the amino alcohol moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-3-[methyl(phenyl)amino]propan-2-ol: Similar structure but with a phenyl ring instead of a naphthalene ring.
1-Chloro-3-[ethyl(naphthalen-1-yl)amino]propan-2-ol: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
1-Chloro-3-[methyl(naphthalen-1-yl)amino]propan-2-ol is unique due to the presence of the naphthalene ring, which can enhance its aromaticity and potential interactions with biological targets. The combination of the chloro group and the amino alcohol moiety also provides a versatile platform for further chemical modifications and applications.
Propriétés
IUPAC Name |
1-chloro-3-[methyl(naphthalen-1-yl)amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c1-16(10-12(17)9-15)14-8-4-6-11-5-2-3-7-13(11)14/h2-8,12,17H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDCHEFXHPSOPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(CCl)O)C1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2828819.png)


![4-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-3-methyl-N-(propan-2-yl)benzamide](/img/structure/B2828824.png)


![7-Methyl-2-(4-methylthiazol-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2828827.png)

![8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2828829.png)


![2-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile](/img/structure/B2828834.png)


